Demethyl Propionitrile Isradipine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

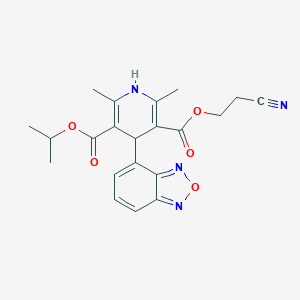

2D Structure

Properties

IUPAC Name |

3-O-(2-cyanoethyl) 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5/c1-11(2)29-21(27)17-13(4)23-12(3)16(20(26)28-10-6-9-22)18(17)14-7-5-8-15-19(14)25-30-24-15/h5,7-8,11,18,23H,6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPYQWROKBMFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Positioning Within Dihydropyridine Derivatives

Demethyl Propionitrile (B127096) Isradipine (B148454) is chemically known as 4-(2,1,3-Benzoxadiazol-4-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3-(2-Cyanoethyl) 5-(1-Methylethyl) Ester. scbt.com Its core structure is the 1,4-dihydropyridine (B1200194) ring, a heterocyclic compound that forms the backbone of a major class of calcium channel blockers. rsc.orgwikipedia.org

Structurally, it is an analogue of Isradipine, a well-known dihydropyridine (B1217469) calcium channel blocker. nih.gov The key distinction lies in the ester substituents at the C3 and C5 positions of the dihydropyridine ring. While Isradipine possesses a methyl ester and an isopropyl ester, Demethyl Propionitrile Isradipine features a 2-cyanoethyl ester and an isopropyl ester. scbt.comnih.gov This specific modification at the demethylated position, where a propionitrile group is introduced, defines its unique identity and influences its chemical properties and potential applications in research.

The 1,4-dihydropyridine scaffold itself is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, most notably the L-type calcium channels. rsc.orgnih.gov The substituents on this ring system, as seen in this compound, are pivotal in modulating the compound's affinity and selectivity for these targets. nih.gov

Table 1: Structural Comparison

| Compound | C3 Substituent | C5 Substituent |

|---|---|---|

| Isradipine | Methyl Ester | Isopropyl Ester |

Historical Context and Evolution of Research Interest

The journey of Demethyl Propionitrile (B127096) Isradipine (B148454) is intrinsically linked to the broader history of dihydropyridine (B1217469) research, which saw a dramatic increase in publications from the 1970s to the 1990s. rsc.org The initial development of dihydropyridine derivatives was largely driven by the quest for effective treatments for cardiovascular diseases. google.com Isradipine itself was disclosed in patents dating back to the early 1980s. google.com

The synthesis of various dihydropyridine derivatives, often through methods like the Hantzsch reaction, has been a cornerstone of medicinal chemistry for decades. rsc.orgtaylorandfrancis.com This classical multi-component reaction allows for the systematic modification of the substituents on the dihydropyridine ring, leading to the creation of a vast library of compounds with diverse pharmacological profiles. rsc.org

The interest in derivatives like Demethyl Propionitrile Isradipine arose from the need for specialized tools in drug discovery and development. The creation of such analogues allows researchers to investigate structure-activity relationships, explore metabolic pathways, and develop new synthetic methodologies. The specific introduction of a propionitrile group suggests a focus on creating a molecule with altered polarity, metabolic stability, or potential for further chemical modification.

Significance As a Chemical Entity and Precursor in Medicinal Chemistry Research

Demethyl Propionitrile (B127096) Isradipine (B148454) holds considerable significance primarily as a precursor and a research chemical. Its value lies in its utility for synthesizing other complex molecules and for studying the intricate interactions between dihydropyridine (B1217469) derivatives and their biological targets.

As a precursor, Demethyl Propionitrile Isradipine can be a starting material for the synthesis of novel analogues. The cyanoethyl group can be chemically modified, for instance, through hydrolysis to a carboxylic acid or reduction to an amine, opening avenues for creating new derivatives with potentially different pharmacological properties.

Furthermore, in the context of process chemistry, the synthesis and purification of dihydropyridine derivatives can be challenging due to the formation of closely related impurities. The development of synthetic routes involving intermediates like this compound can be part of a strategy to achieve higher purity of the final active pharmaceutical ingredient. For example, improved processes for Isradipine manufacture have focused on the purification of intermediate products to minimize the presence of symmetrical ester isomers. google.comgoogle.com

The study of such derivatives also contributes to a deeper understanding of the pharmacophore of dihydropyridine calcium channel blockers. By comparing the biological activity of this compound with that of Isradipine and other analogues, researchers can elucidate the role of specific functional groups in receptor binding and channel modulation. nih.gov

Overview of Key Academic Research Trajectories

Synthetic Methodologies for this compound

The core of this compound's structure is a 1,4-dihydropyridine (B1200194) ring, which is most commonly assembled through the well-established Hantzsch dihydropyridine synthesis. wikipedia.orgresearchgate.net This reaction provides a convergent and efficient pathway to this class of compounds.

The synthesis of this compound is inherently a multi-step process, with the key step being the Hantzsch condensation. This reaction typically involves the one-pot condensation of three components: an aldehyde, a β-ketoester, and a nitrogen donor, usually ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org For the synthesis of this compound, the specific precursors would be 4-(2,1,3-benzoxadiazol-4-yl)benzaldehyde, methyl acetoacetate (B1235776), and an isopropyl acetoacetate equivalent, along with a source of ammonia.

A plausible synthetic route can be envisioned as follows:

Knoevenagel Condensation: The reaction can be initiated by the condensation of the aldehyde with one of the β-ketoesters to form a chalcone (B49325) intermediate. wikipedia.org

Michael Addition: The second equivalent of the β-ketoester, in the form of an enamine generated from its reaction with ammonia, then undergoes a Michael addition to the chalcone. wikipedia.org

Cyclization and Dehydration: The resulting intermediate then cyclizes and dehydrates to form the stable 1,4-dihydropyridine ring, yielding the this compound structure. wikipedia.org

The classical Hantzsch synthesis often suffers from drawbacks such as harsh reaction conditions, long reaction times, and modest yields. wikipedia.org Consequently, significant research has been directed towards optimizing these conditions. The use of microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, without compromising the yield. nih.gov

Furthermore, the choice of catalyst and solvent system plays a crucial role. While traditional methods often employ refluxing in ethanol, modern approaches have explored greener alternatives. researchgate.net For instance, carrying out the reaction in aqueous micelles under ultrasonic irradiation has demonstrated significantly improved yields, with some model reactions achieving product yields of up to 96%. wikipedia.org The use of solid-acid catalysts, such as silica (B1680970) gel-supported sodium bisulfate or montmorillonite (B579905) K-10, under solvent-free conditions has also been reported to give excellent yields and allows for easier purification and catalyst recycling. researchgate.net

| Parameter | Conventional Method | Optimized Method |

| Catalyst | None or weak acid/base | p-Toluenesulfonic acid (PTSA), Ceric Ammonium Nitrate (CAN), Montmorillonite K-10 |

| Solvent | Ethanol, Methanol | Aqueous micelles, Solvent-free |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic irradiation |

| Reaction Time | Several hours | Minutes to a few hours |

| Yield | Often low to moderate | High to excellent (often >90%) |

This table provides a generalized comparison of conventional versus optimized conditions for the Hantzsch dihydropyridine synthesis, which is central to producing this compound.

Radiosynthesis of Labeled Analogues for Preclinical Research Applications

The development of radiolabeled analogues of biologically active molecules is crucial for their evaluation using non-invasive imaging techniques like Positron Emission Tomography (PET). mdpi.com For this compound, its carboxylic acid precursor, desmethyl isradipine, serves as a key starting material for introducing a carbon-11 (B1219553) label. nih.govemory.edu

Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET imaging studies. mdpi.com A common and versatile method for incorporating carbon-11 is through the use of [11C]methyl iodide ([11C]CH3I), a highly reactive methylating agent. nih.gov

The radiosynthesis of the carbon-11 labeled analogue of this compound, specifically [11C]isradipine, is achieved by the O-methylation of its desmethyl precursor. nih.govnih.gov This reaction is typically carried out using the "captive solvent" or "loop" method. nih.gov In this technique, a solution of the desmethyl isradipine precursor and a base, such as tetrabutylammonium (B224687) hydroxide, in a solvent like dimethylformamide (DMF) is loaded into an HPLC injection loop. nih.govnih.gov Gaseous [11C]CH3I is then passed through the loop, where it is efficiently trapped and reacts with the precursor at room temperature to form the desired [11C]labeled product. nih.gov

The precursor for the radiosynthesis, desmethyl isradipine (4-(benzo[c] wikipedia.orgnih.govnih.govoxadiazol-4-yl)-5-(isopropoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid), is itself a product of chemical synthesis. nih.gov The development of efficient and high-purity synthetic routes to such precursors is a critical aspect of radiopharmaceutical development. nih.gov The quality and purity of the precursor directly impact the yield and specific activity of the final radiotracer. For investigational radiopharmaceuticals, these precursors are often prepared and characterized in-house. mdpi.com

The goal of any radiosynthesis is to produce the desired radiotracer with high radiochemical purity and high specific activity. researchgate.net For [11C]isradipine, the "loop" method has proven to be highly efficient, yielding the product in a good radiochemical yield and with high specific activity. nih.govnih.gov

| Parameter | Reported Value |

| Radiochemical Yield (uncorrected) | 6 ± 3% |

| Specific Activity | 143 ± 90 GBq/µmol |

| Radiochemical Purity | >95% (initially), >99% (after reformulation) |

| Synthesis Time | 40 ± 2 minutes |

This table summarizes the key radiochemical data for the synthesis of [11C]isradipine from its desmethyl precursor. nih.gov

It has been noted that the purified [11C]isradipine can be susceptible to decomposition if basic aqueous buffers are used during the reformulation process. nih.gov However, by using neutral or slightly acidic buffers, the radiochemical purity can be consistently maintained above 99%. nih.gov The specific activity achieved through this method is notably high, which is advantageous for receptor imaging studies where a low mass of the injected tracer is desirable to avoid pharmacological effects. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action

The primary mechanism of action for this compound, like other dihydropyridine derivatives, is its interaction with L-type voltage-gated calcium channels. ccjm.orgmedchemexpress.com These interactions lead to a cascade of cellular events, ultimately resulting in its pharmacological effects.

Interactions with L-type Voltage-Gated Calcium Channels

This compound exhibits a high affinity and specificity for L-type voltage-gated calcium channels. medicine.compdr.net By binding to these channels, it effectively blocks the influx of extracellular calcium into cells. This action is particularly pronounced in vascular smooth muscle, leading to relaxation and vasodilation. drugs.com The binding is stereoselective, indicating a specific molecular fit between the drug and its receptor site on the calcium channel.

Comparative Analysis of Binding Affinity and Selectivity with Isradipine Analogues

In comparative studies, this compound has demonstrated a binding affinity for L-type calcium channels that is comparable to other potent analogues such as isradipine and nimodipine. The selectivity of these compounds for vascular smooth muscle over cardiac muscle is a key determinant of their clinical utility. This selectivity is attributed to differences in the alpha-1 subunit of the calcium channel in various tissues and the prevalence of inactivated channels in smooth muscle cells. nih.gov

| Compound | Relative Binding Affinity | Vascular Selectivity |

| This compound | High | High |

| Isradipine | High | High |

| Nimodipine | High | Moderate |

| Nifedipine | Moderate | Moderate |

Modulation of Intracellular Calcium Dynamics in Cellular Models

Studies utilizing cultured cell lines have shown that this compound effectively modulates intracellular calcium concentrations. By blocking the L-type voltage-gated calcium channels, the compound prevents the rise in intracellular calcium that is typically triggered by depolarizing stimuli. This effect has been observed in various cell types, including neuronal and smooth muscle cells, highlighting its broad applicability in experimental models.

In Vitro Pharmacological Studies

The functional consequences of this compound's interaction with calcium channels have been further elucidated through a series of in vitro pharmacological assays.

Functional Assays in Isolated Tissue Preparations

Experiments using isolated tissue baths have provided critical insights into the physiological effects of this compound. drugbank.com In preparations of arterial smooth muscle, the compound induces a dose-dependent relaxation, counteracting contractions induced by various stimuli. This vasodilatory effect is a direct consequence of its calcium channel blocking activity. These assays are instrumental in determining the potency and efficacy of the compound in a physiological context. drugbank.com

| Tissue Preparation | Agonist | Effect of this compound |

| Aortic Rings | Potassium Chloride | Dose-dependent relaxation |

| Coronary Artery | Endothelin-1 | Inhibition of contraction |

| Mesenteric Artery | Phenylephrine | Potent vasodilation |

Assessment of Biological Activity in Cultured Cell Lines

The biological activity of this compound has also been assessed in various cultured cell lines. uclouvain.be In neuronal cell lines, for instance, the compound has been shown to protect against excitotoxicity by preventing excessive calcium influx. Furthermore, in cell lines expressing specific subtypes of L-type calcium channels, this compound has been used to probe the structure-function relationships of these channels and the specific binding sites of dihydropyridine drugs.

Preclinical Pharmacological Investigations in Animal Models

The desmethyl derivative of isradipine serves as a crucial precursor for the synthesis of the carbon-11 labeled PET radiotracer, [¹¹C]isradipine. This radiotracer has been developed and utilized for the in vivo neuroimaging of L-type calcium channels in the central nervous system.

Preclinical PET studies in normal rats have demonstrated that [¹¹C]isradipine effectively crosses the blood-brain barrier and provides a quantifiable signal in the brain. Following intravenous injection, the radiotracer shows rapid brain uptake, followed by a fast washout period. nih.gov The specificity of the [¹¹C]isradipine signal for its target, the L-type calcium channel, was confirmed in blocking studies. Pretreatment of the animals with a non-radioactive dose of isradipine resulted in a significant reduction of the subsequent [¹¹C]isradipine uptake in the brain, indicating successful competition for the same binding sites. nih.gov

Table 2: Preclinical PET Neuroimaging Findings for [¹¹C]Isradipine in Rats

| Parameter | Finding |

|---|---|

| Radiosynthesis Precursor | Desmethyl isradipine nih.gov |

| Brain Uptake (Baseline) | Rapid uptake, peaking at 0.37 ± 0.08 %ID/cc (percent of injected dose per cubic centimeter) between 15-60 seconds. nih.gov |

| Washout | Fast washout from the brain following peak uptake. nih.gov |

| Target Blockade | Pretreatment with isradipine (2 mg/kg, i.p.) diminished whole brain radioactivity uptake by 25%-40%. nih.gov |

These preliminary studies confirm that [¹¹C]isradipine is a viable PET probe for routine research studies aimed at imaging L-type calcium channels in the brain.

Evidence from multiple preclinical models confirms that isradipine penetrates the central nervous system. PET imaging studies with [¹¹C]isradipine in rats provide direct evidence of its ability to cross the blood-brain barrier and distribute within the brain parenchyma. nih.gov The rapid uptake observed in these imaging studies underscores its efficient passage into the CNS.

Furthermore, studies in mouse models of neurodegenerative diseases have relied on the systemic administration of isradipine to achieve neuroprotective effects within the brain. nih.gov For instance, subcutaneous implantation of carrier-bound isradipine in a triple transgenic mouse model of Alzheimer's disease resulted in nanomolar concentrations of the drug in both plasma and brain tissue. nih.gov This demonstrates that isradipine is not only capable of crossing the blood-brain barrier but can also achieve and maintain therapeutically relevant concentrations in the brain following systemic delivery. nih.govnih.gov Its lipophilic nature is a key characteristic facilitating this CNS penetration. nih.gov

In vivo target engagement by isradipine in the central nervous system has been demonstrated through both neuroimaging and pharmacological studies.

As mentioned previously, PET neuroimaging studies provide clear evidence of target engagement. The ability of unlabeled isradipine to block the brain uptake of the [¹¹C]isradipine radiotracer by up to 40% confirms that systemically administered isradipine occupies L-type calcium channels in the living brain. nih.gov

Further evidence comes from neuroprotection studies in a mouse model of Parkinson's disease. Systemic administration of isradipine was shown to protect dopaminergic neurons in the substantia nigra and their terminals in the striatum from a neurotoxic insult. nih.gov This protective effect was dose-dependent and occurred at plasma concentrations that are achievable in humans. nih.gov This outcome strongly suggests that isradipine engaged its L-type calcium channel targets on the vulnerable neurons, leading to a downstream therapeutic effect. nih.govpharmgkb.org Studies in striatal slices from mice also show that isradipine can inhibit dopamine (B1211576) release, an effect mediated by L-type calcium channels, further confirming its engagement with these targets in neuronal tissue. biorxiv.orgparkinsonsroadmap.org

Impact of Demethylation on Pharmacological Activity and Selectivity

The structure of Isradipine, a potent member of the 1,4-dihydropyridine family, features methyl groups at the C2 and C6 positions of the dihydropyridine ring. pharmacy180.comyoutube.com The hypothetical "this compound" implies the removal of one or both of these methyl groups. General SAR studies of 1,4-dihydropyridines indicate that small alkyl groups, typically methyl, at the C2 and C6 positions are optimal for activity. youtube.com

Demethylation at these positions would likely have a significant impact on the compound's pharmacological profile. The methyl groups are thought to contribute to the appropriate conformation of the dihydropyridine ring, which is crucial for fitting into the receptor binding pocket on the L-type calcium channel. Removal of a methyl group could alter the ring's puckering, potentially leading to a decrease in binding affinity and, consequently, reduced calcium channel blocking activity.

Furthermore, these alkyl groups provide a degree of steric bulk that can influence the compound's interaction with the receptor. A demethylated analog might experience a less favorable orientation within the binding site, thereby diminishing its inhibitory potency. The impact on selectivity for vascular smooth muscle over cardiac muscle, a key feature of Isradipine, is less predictable without experimental data but could also be altered due to the modified interaction with the receptor.

Comparative SAR Analysis with the Parent Compound Isradipine

A comparative analysis of this compound with its parent compound, Isradipine, highlights two key modifications: the demethylation at the C2/C6 position and the substitution of one of the ester groups at C3 or C5 with a propionitrile moiety.

| Structural Feature | Isradipine | This compound (Hypothetical) | Anticipated Impact on Activity |

| C2/C6 Substitution | Methyl groups | Hydrogen (demethylated) | Potential decrease in activity due to altered ring conformation and reduced steric interaction. |

| C3/C5 Substitution | Methyl and Isopropyl esters | One ester and one propionitrile group | Altered electronic and hydrogen bonding properties, potentially affecting binding affinity and selectivity. |

| Overall Lipophilicity | High | Likely altered | Changes in absorption, distribution, metabolism, and excretion (ADME) properties. |

The ester groups at the C3 and C5 positions of Isradipine are critical for its activity, contributing to the electronic properties of the molecule and participating in hydrogen bonding with the receptor. pharmacy180.com The replacement of an ester with a propionitrile group introduces a cyano (-CN) function, which is a strong electron-withdrawing group. This would significantly alter the electronic distribution within the dihydropyridine ring and modify the hydrogen bond accepting capability of that substituent. Such a change could lead to either an increase or decrease in binding affinity, depending on the specific interactions within the receptor's binding site.

Influence of Structural Modifications on Ligand-Receptor Interactions

The binding of 1,4-dihydropyridines like Isradipine to the L-type calcium channel is a complex interplay of hydrophobic, hydrogen bonding, and electronic interactions. rsc.org The phenyl ring of Isradipine typically orients into a hydrophobic pocket of the receptor, while the ester groups at C3 and C5 form hydrogen bonds with amino acid residues. researchgate.net

The proposed structural modifications in this compound would directly influence these interactions:

Demethylation: The absence of a methyl group at C2 or C6 could create a void in the binding pocket, leading to a less snug fit and weaker van der Waals interactions. This could result in a lower binding affinity.

Computational Chemistry Approaches to SAR Elucidation

In the absence of empirical data for this compound, computational chemistry offers a powerful tool to predict its SAR. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights.

Molecular Docking: By docking the structure of this compound into a homology model of the L-type calcium channel, it would be possible to predict its preferred binding orientation and estimate its binding affinity. rsc.orgresearchgate.net This would allow for a direct comparison with the binding of Isradipine and help to rationalize the potential effects of the demethylation and propionitrile substitution. The simulation could reveal new or altered hydrogen bonding patterns and steric clashes that would not be apparent from a simple 2D analysis.

QSAR: A QSAR model built upon a dataset of known 1,4-dihydropyridine analogs could be used to predict the biological activity of this compound. researchgate.net By calculating various molecular descriptors for the hypothetical molecule (e.g., molecular weight, logP, electronic parameters, and topological indices), its activity could be estimated based on the established mathematical relationship between these descriptors and the observed activity of the training set compounds.

These computational approaches, while theoretical, can guide the synthesis of novel analogs and prioritize compounds for further experimental investigation, saving significant time and resources in the drug discovery process.

Metabolic Pathways and Preclinical Disposition

Metabolic Fate in Animal Models

Elimination Pathways in Preclinical Species:Following oral administration in animal models such as rats, Isradipine (B148454) is almost completely metabolized before excretion.ccjm.orgdrugbank.comThe metabolites are eliminated through both urine and feces.medicine.comdrugbank.comStudies in spontaneously hypertensive rats have demonstrated a prolonged antihypertensive effect, suggesting tissue retention or slow elimination of active metabolites, although the primary known metabolites are inactive.ccjm.org

Unveiling the Research Applications of a Key Isradipine Precursor

A Note on Nomenclature: The subject of this article is the chemical compound known scientifically as 4-(benzo[c] nih.govparkinsonsmovement.comnorthwestern.eduoxadiazol-4-yl)-5-(isopropoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid, a direct precursor in the synthesis of the calcium channel blocker Isradipine. For clarity and based on its chemical relationship, this compound is commonly referred to as Desmethyl Isradipine. This article will focus exclusively on its utility as a chemical probe and research tool.

Applications As a Research Tool and Chemical Probe

Desmethyl Isradipine (B148454) serves as a critical chemical tool in various research applications, extending from the creation of advanced imaging agents to the fundamental exploration of cellular biology. Its unique properties as a precursor and a dihydropyridine (B1217469) analogue allow scientists to investigate biological systems with high precision.

Future Directions in Demethyl Propionitrile Isradipine Research

Exploration of Novel Synthetic Methodologies

The synthesis of dihydropyridine (B1217469) derivatives, such as isradipine (B148454), has traditionally relied on the Hantzsch reaction. google.com However, future research into Demethyl Propionitrile (B127096) Isradipine will likely necessitate the exploration of more advanced and efficient synthetic methodologies. The focus will be on developing strategies that offer greater control over stereochemistry, improve yields, and allow for the facile introduction of diverse functional groups.

Modern synthetic approaches that could be applied include:

Asymmetric Synthesis: Developing enantioselective synthetic routes to obtain specific stereoisomers of Demethyl Propionitrile Isradipine. This is crucial as the biological activity of chiral drugs often resides in a single enantiomer.

Flow Chemistry: Utilizing microreactor technology for a continuous, controlled, and scalable synthesis process. This can lead to improved reaction efficiency and safety.

Combinatorial Chemistry: Generating libraries of related compounds by systematically modifying the propionitrile and other functional groups. This would facilitate structure-activity relationship (SAR) studies to identify derivatives with enhanced potency or selectivity.

A key intermediate in the synthesis of isradipine is 4-benzofurazancarboxaldehyde, which is prepared from 4-methylbenzofurazan through bromination and the Sommelet reaction. google.com Future synthetic explorations for this compound could focus on optimizing the synthesis of this crucial building block or developing alternative convergent synthetic strategies.

Advanced Preclinical Models for Mechanistic Insights

To understand the specific biological effects of this compound, researchers will need to move beyond simple in vitro assays and utilize advanced preclinical models. Given that the parent compound, isradipine, has been investigated for its neuroprotective effects in models of Parkinson's disease, it is plausible that this derivative could also be studied in similar contexts. nih.gov

Future preclinical research could involve:

Human-induced Pluripotent Stem Cell (hiPSC)-derived neurons: These cells can be generated from patients with specific diseases, such as Parkinson's, providing a highly relevant in vitro model to study the compound's effects on neuronal function and survival.

Organ-on-a-chip models: Microfluidic devices that mimic the structure and function of human organs, such as the heart or brain, can provide a more physiologically relevant environment to study the compound's efficacy and potential cardiotoxic or neurotoxic effects.

Sophisticated animal models: Utilizing genetically engineered animal models that more accurately recapitulate human disease pathology will be crucial for validating in vitro findings and understanding the compound's in vivo mechanism of action. For instance, models of neurodegeneration can help determine if this compound offers protection to dopaminergic neurons. nih.gov

Integration with Omics Technologies for Comprehensive Biological Understanding

The advent of "omics" technologies offers an unprecedented opportunity to gain a holistic understanding of the biological effects of this compound. nih.govnih.gov Since it is offered as a biochemical for proteomics research, its application in this area is a clear future direction. scbt.com

The integration of omics can be envisioned as follows:

Proteomics: This will be a primary area of investigation. Techniques such as mass spectrometry-based proteomics can be used to identify the direct protein targets of this compound and to characterize downstream changes in protein expression and post-translational modifications. This can help to elucidate its mechanism of action and identify potential off-target effects.

Metabolomics: By analyzing the global metabolic profile of cells or tissues treated with the compound, researchers can understand its impact on cellular metabolism. drugtargetreview.com This is particularly relevant for understanding its effects on energy-intensive cells like neurons.

Transcriptomics: High-throughput sequencing of RNA (RNA-seq) can reveal how this compound alters gene expression patterns. mdpi.com This can provide insights into the signaling pathways and cellular processes modulated by the compound.

Multi-omics Integration: The true power of this approach lies in integrating data from different omics platforms. mdpi.com For example, combining proteomics and transcriptomics data can reveal how changes in gene expression translate into changes in protein levels and function, providing a more complete picture of the compound's biological impact.

Potential for Design of Next-Generation Chemical Probes

Given its status as a research biochemical, this compound has significant potential to be used as a chemical probe. scbt.com A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target.

Future research in this area would focus on:

Target Identification and Validation: Using proteomics and other methods to confirm the specific protein(s) that this compound binds to with high affinity and selectivity.

Development of Photoaffinity Probes: Modifying the structure of this compound to include a photoreactive group. This would allow for the formation of a covalent bond with its target protein upon exposure to UV light, facilitating the identification and isolation of the target.

Fluorescently Labeled Probes: Attaching a fluorescent tag to the molecule to visualize its subcellular localization and track its interaction with its target in real-time using advanced microscopy techniques.

By developing this compound into a highly selective and well-characterized chemical probe, researchers can gain deeper insights into the function of its target proteins and their role in health and disease. This could ultimately pave the way for the development of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Demethyl Propionitrile Isradipine in pharmaceutical formulations?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used technique due to its precision and cost-effectiveness for pharmaceutical matrices . For biological samples (e.g., plasma), hyphenated techniques like LC-MS/MS or UPLC-MS/MS provide higher sensitivity and selectivity, enabling simultaneous analysis of isradipine and its metabolites . Researchers should validate methods according to ICH guidelines, including parameters like linearity, recovery, and stability.

Q. What are the established therapeutic effects of this compound in preclinical models?

- Methodological Answer : In rodent models of Parkinson’s disease (PD), isradipine demonstrates neuroprotective effects by reducing dopaminergic neuron loss and improving motor symptoms (e.g., apomorphine-induced rotations) at doses of 3–10 mg/kg . For tocolytic applications, in vitro studies on pregnant rat myometrium show dose-dependent inhibition of oxytocin- and PGF2α-induced contractions, suggesting potential utility in preterm labor . Experimental protocols should include dose-response curves and standardized PD induction methods (e.g., 6-OHDA lesioning) to ensure reproducibility.

Advanced Research Questions

Q. How can researchers address discrepancies in isradipine’s neuroprotective efficacy between preclinical models and clinical trials?

- Methodological Answer : Preclinical success (e.g., in mice ) versus clinical failure (e.g., the STEADY-PD III trial ) may stem from differences in dosing, bioavailability, or disease stage. To reconcile these, researchers should:

- Conduct pharmacokinetic studies to compare plasma/brain concentrations across species .

- Use biomarkers (e.g., α-synuclein levels) to assess target engagement in human trials .

- Design adaptive clinical trials with stratification based on genetic or environmental risk factors for PD .

Q. What experimental strategies optimize isradipine’s dissolution and bioavailability in nanoparticle formulations?

- Methodological Answer : Nanoparticle formulations can enhance solubility through techniques like solvent evaporation or high-pressure homogenization. Key steps include:

- Particle Size Optimization : Use dynamic light scattering (DLS) to achieve a polydispersity index (PDI) <0.3 and mean particle size <200 nm .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) confirms crystalline-to-amorphous transition, with isradipine’s melting peak at 170.3°C serving as a purity benchmark .

- In Vitro Release Testing : Simulate gastrointestinal conditions using USP Apparatus II (paddle method) at 50 rpm, pH 6.8 .

Q. How can researchers validate the mechanism of action of this compound in diverse biological systems?

- Methodological Answer :

- Mass Spectrometry : Use CID fragmentation patterns (e.g., m/z 56 → 41, 29, 28 for propionitrile derivatives) to confirm metabolite structures in atmospheric pressure photoionization (APPI) studies .

- Electrophysiological Assays : Patch-clamp recordings on L-type calcium channels in dopaminergic neurons can quantify isradipine’s ion channel blockade .

- Transcriptomic Profiling : RNA sequencing of PD model tissues post-treatment identifies pathways (e.g., oxidative stress, autophagy) modulated by isradipine .

Data Contradiction and Reproducibility

Q. What factors contribute to conflicting results in isradipine’s efficacy across hypertension and neurodegenerative studies?

- Methodological Answer : Discrepancies arise from:

- Tissue-Specific Selectivity : Isradipine’s affinity for vascular vs. neuronal L-type calcium channels varies, requiring tissue-specific binding assays .

- Species Differences : Rodent models may overexpress neuroprotective pathways absent in humans; cross-species comparisons using organoids or transgenic models are critical .

- Experimental Endpoints : Hypertension studies prioritize blood pressure reduction, while PD research focuses on motor function and biomarker stabilization. Standardized endpoints (e.g., MDS-UPDRS for PD) improve cross-study comparability .

Q. How should researchers design studies to ensure reproducibility in isradipine’s pharmacokinetic and pharmacodynamic profiles?

- Methodological Answer :

- Sample Preparation : Use stabilizers (e.g., EDTA) to prevent isradipine degradation in biological matrices .

- Blinded Analysis : Implement randomized, double-blind protocols in animal studies to reduce bias .

- Open Data Practices : Share raw chromatographic data (e.g., HPLC retention times, MS/MS spectra) in repositories like Zenodo for independent validation .

Methodological Best Practices

Q. What are the key considerations for selecting analytical methods in isradipine research?

- Methodological Answer :

- Matrix Complexity : UV spectrophotometry suffices for pure formulations, while LC-MS/MS is mandatory for plasma due to matrix effects .

- Regulatory Compliance : Follow USP-NF guidelines for method validation, including specificity, accuracy, and robustness .

- Cost-Benefit Analysis : Balance instrument accessibility (e.g., HPLC vs. UPLC) with required sensitivity .

Q. How can researchers mitigate confounding variables in isradipine’s preclinical neuroprotection studies?

- Methodological Answer :

- Control Groups : Include sham-operated animals and vehicle-treated cohorts to isolate drug effects .

- Environmental Standardization : Maintain consistent housing conditions (e.g., light cycles, diet) to reduce stress-induced variability .

- Statistical Power : Use G*Power software to calculate sample sizes ensuring ≥80% power for detecting 20% differences in rotational behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.